4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane
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Description
4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane is a useful research compound. Its molecular formula is C16H22N4O2S and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.14634713 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Thiazoles and Pyrazoles in Drug Discovery
Synthesis and Biological Evaluation
Compounds incorporating thiazole and pyrazole rings have been synthesized and evaluated for their potential as antimicrobial and anti-inflammatory agents. Novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have shown promising results in anti-bacterial and antifungal activities. Some selected compounds also displayed anti-inflammatory activity, highlighting the therapeutic potential of these heterocyclic frameworks in drug discovery (Kendre, Landge, & Bhusare, 2015).
Cytotoxicity and DNA Binding Studies
Cytotoxicity Against Cancer Cell Lines
A series of bis-1,3,4-oxadiazoles and bis-pyrazoles derived from specific precursors showed cytotoxicity against various human cancer cell lines, including lung carcinoma A-549, colon carcinoma HT-29, and breast cancer MDA MB-231. This research underscores the potential of thiazole and pyrazole derivatives in cancer treatment, with some molecules also undergoing DNA binding studies to further understand their mechanism of action (Purohit, Prasad, & Mayur, 2011).
Molecular Docking and Chemical Calculations
Molecular Docking Studies
Molecular docking and quantum chemical calculations have been conducted on derivatives incorporating thiazole and pyrazole rings, providing insights into their potential interactions with biological targets. These studies help in understanding the binding affinities and interaction patterns of these compounds with specific proteins or enzymes, guiding the design of more effective therapeutic agents (Viji et al., 2020).
properties
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)-1-[2-(pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-13-15(23-12-17-13)4-5-16(21)19-7-3-9-22-14(10-19)11-20-8-2-6-18-20/h2,6,8,12,14H,3-5,7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBCRPMXKIYWBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N2CCCOC(C2)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.